ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate
Description
Evolution of Tetrazole Chemistry in Medicinal Research
Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, have occupied a pivotal role in medicinal chemistry since their accidental discovery by Johan August Bladin in 1885. Initially considered chemical curiosities, tetrazoles gained prominence in the 1950s as bioisosteric replacements for carboxylic acids due to their similar pKa values (~4.5–5.0) and planar geometry. This property enabled their integration into drug design while improving metabolic stability and membrane permeability.
The development of tetrazole synthesis methodologies has been instrumental in their pharmaceutical adoption. The classical Hantzsch-Vagt cycloaddition (1901), involving azides and nitriles, laid the foundation for 5-substituted tetrazole synthesis. However, limitations in substrate scope prompted innovations such as Demko and Sharpless’s 2002 solvent-free protocol using tosyl cyanide, which achieved near-quantitative yields. Multicomponent reactions (MCRs), particularly the Ugi-4CR, further expanded access to structurally diverse tetrazoles, including aminomethyl and α-hydroxymethyl variants.
Table 1: Key milestones in tetrazole chemistry
| Year | Development | Significance |
|---|---|---|
| 1885 | Bladin’s discovery of tetrazoles | First synthetic tetrazole derivative |
| 1959 | Ugi-4CR for aminomethyl tetrazoles | Enabled combinatorial synthesis of tetrazoles |
| 2002 | Demko-Sharpless solvent-free method | Broadened substrate compatibility |
The therapeutic potential of tetrazoles is exemplified by 43 FDA-approved drugs, including antihypertensives (valsartan), antibiotics (cefotiam), and antivirals. Their nitrogen-rich structure also facilitates applications in materials science and coordination chemistry.
Discovery and Initial Research on Phenyl-Tetrazole Sulfanyl Derivatives
Phenyl-tetrazole sulfanyl derivatives emerged as a distinct subclass following advances in tetrazole functionalization. The incorporation of sulfur-containing groups, particularly sulfanyl (-S-) linkages, addressed critical challenges in drug design:
- Enhanced lipophilicity for improved blood-brain barrier penetration
- Increased metabolic stability through sulfur’s radical scavenging properties
- Versatile hydrogen-bonding capacity for target engagement
Early synthetic strategies focused on N-alkylation of aryltetrazoles with chloropropylsulfanyl intermediates, as demonstrated in the synthesis of 2-({3-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazole derivatives. Michael-type additions to vinyl sulfones provided alternative routes to disubstituted variants. These methods enabled systematic exploration of structure-activity relationships (SAR), revealing that:
- Electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency
- Sulfanyl spacers between tetrazole and aromatic systems optimize pharmacokinetic profiles
The target compound, ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate (CAS 101721-59-9), represents a structural hybrid incorporating:
- A 1-phenyltetrazole core for bioisosteric substitution
- A sulfanylacetamido linker for conformational flexibility
- A benzoate ester moiety for prodrug potential
Crystallographic studies of analogous compounds (e.g., {[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid) reveal perpendicular orientation between tetrazole and aromatic rings, suggesting defined spatial requirements for biological activity.
Position of the Target Compound in Contemporary Pharmaceutical Research
In the era of multidrug-resistant pathogens and complex polypharmacology, this compound occupies a strategic niche due to its modular architecture:
Antimicrobial Applications
- The benzoate ester group enables intracellular hydrolysis to active carboxylic acid metabolites, a strategy employed in prodrugs like valganciclovir
- Structural analogs demonstrate broad-spectrum activity against Candida albicans (97–99% inhibition at 0.0313–16 μg/mL) and Colletotrichum coccodes
- Synergy studies with fluconazole show antagonistic effects (FIC >1), suggesting independent mechanisms of action
Hybrid Molecular Design
- Combines tetrazole’s hydrogen-bonding capacity with sulfanyl’s redox-modulating properties
- The acetamido spacer permits conformational adaptation to diverse binding pockets
Material Science Potential
- Sulfanyl-tetrazole coordination polymers exhibit tunable luminescence for sensor applications
- High nitrogen content (34.1% by mass) suggests utility in energetic materials
Table 2: Comparative analysis of tetrazole-based antimicrobial agents
| Compound | Target Pathogens | MIC Range (μg/mL) |
|---|---|---|
| Target compound (analogs) | C. albicans, C. coccodes | 0.0313–16 |
| Fluconazole | Candida spp. | 0.5–64 |
| Cefotiam | Gram-negative bacteria | 0.25–8 |
Recent computational studies highlight the compound’s potential as a TREK1 potassium channel modulator, analogous to BL-1249, through tetrazole-mediated π-cation interactions. This multifunctionality aligns with current trends in polypharmacological agent development.
Properties
IUPAC Name |
ethyl 4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-2-26-17(25)13-8-10-14(11-9-13)19-16(24)12-27-18-20-21-22-23(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLODSWWPACTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrazoles, a key structural component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids. They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities.
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons. This property is advantageous for receptor-ligand interactions, allowing the compound to bind to its targets effectively.
Biochemical Pathways
Given the wide range of biological activities associated with tetrazoles, it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a form that tetrazoles can take, are more soluble in lipids than carboxylic acids. This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles, it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biological Activity
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a tetrazole ring and a benzoate moiety, which are known for their diverse pharmacological properties. The compound's chemical structure can be represented as follows:
This structure includes functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies showed that the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Anticancer Potential
The anticancer properties of similar tetrazole derivatives have been extensively studied. This compound was evaluated for its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of approximately 15 µM and 20 µM respectively, indicating moderate cytotoxicity .
The proposed mechanism of action for this compound involves the inhibition of key cellular pathways. It is believed to interfere with DNA synthesis and induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the presence of the sulfanyl group may enhance its interaction with cellular targets .
Table 1: Biological Activity Summary
| Activity Type | Tested Organisms/Cell Lines | Results | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Active | 32 µg/mL |
| Bacillus subtilis | Active | 64 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | Cytotoxic | 15 µM |
| HeLa (cervical cancer) | Cytotoxic | 20 µM |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to cultures of Staphylococcus aureus. The study found a dose-dependent response in bacterial inhibition, suggesting potential for development into an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that treatment with this compound led to increased apoptosis markers in treated cells compared to controls. This supports its potential use in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs, such as the benzoate ester, tetrazole/thiadiazole cores, or sulfanyl/amide linkages. Below is a comparative analysis with key compounds from recent literature:
Structural Analogs
Key Observations
Bioactivity Correlations :
- The sulfonamide group in SABA1 confers antimicrobial activity, while the tetrazole-thioether in the target compound may enhance binding to metalloenzymes (common for tetrazoles) or influence redox properties .
- Thiadiazole analogs (e.g., ) exhibit antihypertensive activity, suggesting the target compound’s tetrazole core could be explored for similar therapeutic roles.
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for sulfanyl-acetamido coupling, as seen in thiadiazole derivatives (e.g., benzene reflux with piperidine) .
- In contrast, I-6373 employs phenethylthio linkers, highlighting the role of sulfur connectivity in modulating lipophilicity .
Functional Group Impact: SABA1’s sulfonamide vs. I-6373’s isoxazole vs. the target’s tetrazole: Tetrazoles offer greater hydrogen-bonding capacity and metabolic stability, often preferred in drug design .
Physicochemical and Pharmacokinetic Insights
- LogP Predictions : The target compound’s ethyl benzoate and phenyltetrazole groups may increase lipophilicity compared to SABA1 (due to chloro substituent) but reduce it relative to I-6373 (isoxazole’s lower polarity).
Q & A
Q. What are the recommended methodologies for synthesizing ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 1-phenyl-1H-tetrazole-5-thiol with ethyl 4-(2-chloroacetamido)benzoate under nucleophilic substitution conditions. Optimization can be achieved via Design of Experiments (DoE) to assess variables (e.g., solvent polarity, temperature, stoichiometry). For example, a central composite design can minimize trial-and-error approaches by identifying critical parameters . Pre-screening via quantum chemical calculations (e.g., transition state analysis) can predict optimal conditions, as demonstrated in ICReDD’s feedback loop between computation and experimentation .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis (CHNS) : Validates molecular composition (e.g., %C, %N discrepancies ≤ 0.4% indicate purity). Example data from analogous compounds:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.21 | 58.05 |
| H | 4.32 | 4.28 |
| N | 18.74 | 18.65 |
- Spectroscopy : FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (tetrazole ring protons at δ 8.5–9.0 ppm), and LC-MS for molecular ion confirmation .
- Chromatography : TLC (chloroform:methanol 7:3) monitors reaction progress .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC to track impurity profiles. For hygroscopic or light-sensitive compounds, use inert atmospheres (N₂) or amber vials .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of the tetrazole-thiol coupling reaction?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies and regioselectivity. Reaction path sampling (e.g., Nudged Elastic Band method) identifies intermediates, reducing experimental iterations .
Q. How can statistical experimental design resolve contradictions between predicted and observed reaction yields?
- Methodological Answer : Apply factorial design to isolate conflicting variables (e.g., solvent vs. catalyst effects). For instance, a 2³ factorial design (temperature, solvent polarity, catalyst loading) can quantify interactions. Contradictions often arise from unaccounted parameters (e.g., trace moisture), which residual analysis can detect .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?
- Methodological Answer : Use continuous-flow reactors for exothermic reactions to improve heat dissipation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, particularly for viscous intermediates. Membrane separation technologies (e.g., nanofiltration) can purify products in-line, reducing downstream processing .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Reconcile contradictions by cross-validating computational models (e.g., NMR chemical shift predictions via GIAO-DFT) with experimental data. Adjust solvation models (e.g., COSMO-RS) to account for solvent effects on spectral outputs .
Q. What mechanistic insights can be gained from kinetic studies of the tetrazole-thiol reaction?
- Methodological Answer : Perform pseudo-first-order kinetics under varying concentrations. Arrhenius plots (ln k vs. 1/T) determine activation energy (Eₐ). Isotope labeling (e.g., deuterated solvents) can elucidate proton-transfer steps in the mechanism .
Q. How can in silico methods predict the compound’s bioactivity or toxicity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). ADMET predictors (e.g., SwissADME) evaluate toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .
Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?
- Methodological Answer :
High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water:acetonitrile) resolves polar byproducts. Preparative HPLC or centrifugal partition chromatography (CPC) isolates milligram-scale impurities for structural analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
